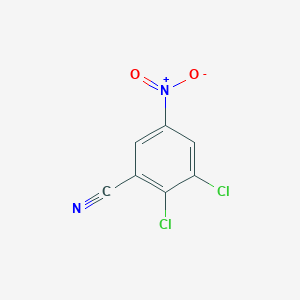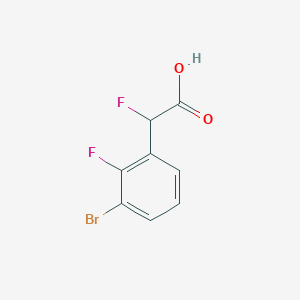
2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a fluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-fluorophenylboronic acid: This compound shares a similar phenyl ring structure with bromine and fluorine atoms but differs in the presence of a boronic acid group.
2-Fluoro-3-bromophenylboronic acid: Another similar compound with a boronic acid group instead of a fluoroacetic acid moiety.
Uniqueness
2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a fluoroacetic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H5BrF2O2 |
|---|---|
Peso molecular |
251.02 g/mol |
Nombre IUPAC |
2-(3-bromo-2-fluorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,(H,12,13) |
Clave InChI |
LDBDSJNSERBSOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)F)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
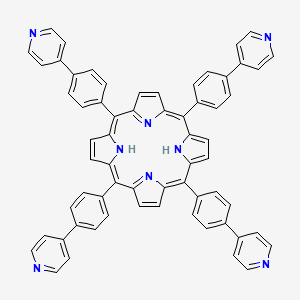


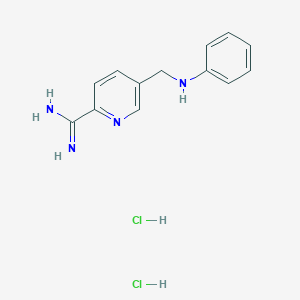
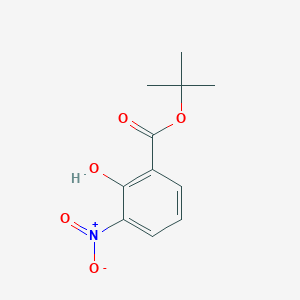
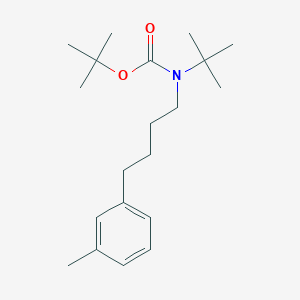
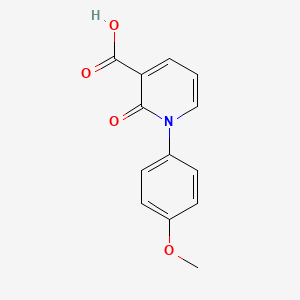
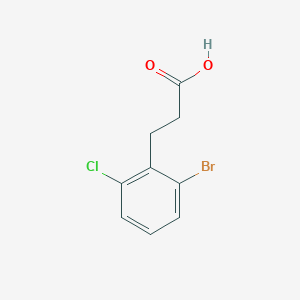
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)

